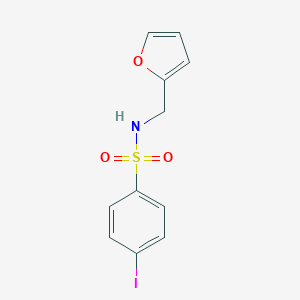
Benzenesulfonamide, N-(2-furanylmethyl)-4-iodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, N-(2-furanylmethyl)-4-iodo- is a chemical compound that belongs to the class of sulfonamides. It has been extensively studied for its potential in various scientific research applications.
Mécanisme D'action
The mechanism of action of Benzenesulfonamide, N-(2-furanylmethyl)-4-iodo- is not fully understood. However, studies have shown that the compound can inhibit the activity of carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. By inhibiting CAIX, the compound can reduce the acidity of the tumor microenvironment, making it less favorable for cancer cell growth and survival.
Biochemical and Physiological Effects:
Benzenesulfonamide, N-(2-furanylmethyl)-4-iodo- has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of CAIX, which is involved in regulating pH balance in the body. The compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that can prevent the growth and spread of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Benzenesulfonamide, N-(2-furanylmethyl)-4-iodo- in lab experiments is its high purity and stability. The compound is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using the compound is its potential toxicity. Studies have shown that the compound can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on Benzenesulfonamide, N-(2-furanylmethyl)-4-iodo-. One area of research is in developing more potent and selective inhibitors of CAIX. Another area of research is in exploring the potential of the compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, more studies are needed to fully understand the mechanism of action of the compound and its potential in treating other diseases beyond cancer.
Méthodes De Synthèse
The synthesis of Benzenesulfonamide, N-(2-furanylmethyl)-4-iodo- is a multi-step process. The first step involves the preparation of 2-furanylmethylamine, which is then reacted with 4-iodobenzenesulfonyl chloride to form the target compound. The yield of the synthesis process is around 60%, and the purity of the final product is over 95%.
Applications De Recherche Scientifique
Benzenesulfonamide, N-(2-furanylmethyl)-4-iodo- has been shown to have potential in various scientific research applications. One of the most promising areas of research is in the field of cancer therapy. Studies have shown that the compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been studied for its potential in treating diseases such as tuberculosis, malaria, and HIV.
Propriétés
Formule moléculaire |
C11H10INO3S |
|---|---|
Poids moléculaire |
363.17 g/mol |
Nom IUPAC |
N-(furan-2-ylmethyl)-4-iodobenzenesulfonamide |
InChI |
InChI=1S/C11H10INO3S/c12-9-3-5-11(6-4-9)17(14,15)13-8-10-2-1-7-16-10/h1-7,13H,8H2 |
Clé InChI |
BBMYHEPAPFLJNA-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)I |
SMILES canonique |
C1=COC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B275386.png)
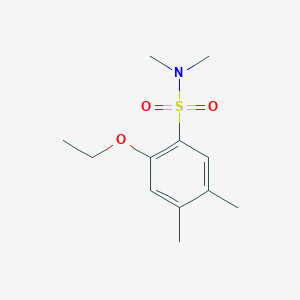
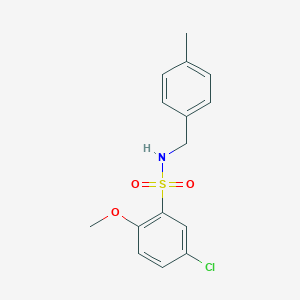
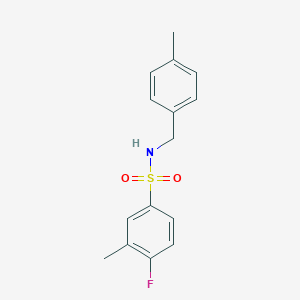
![2-[(3,4-Dimethoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B275399.png)
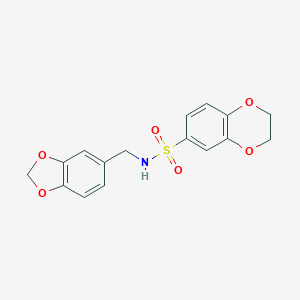
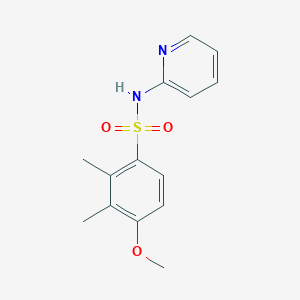
![2,3-Dimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B275411.png)
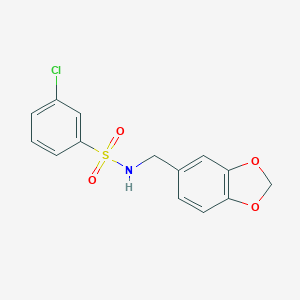
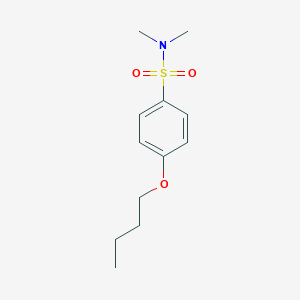
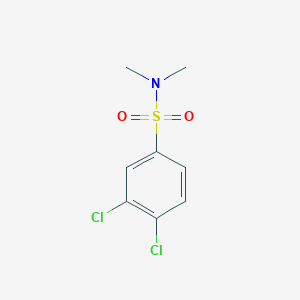
![1-[(3,4-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B275422.png)
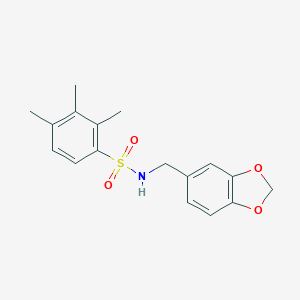
![N-(4-{[2-chloro-5-(trifluoromethyl)anilino]sulfonyl}phenyl)acetamide](/img/structure/B275438.png)